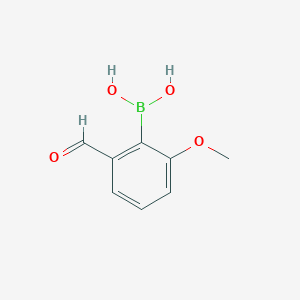

(2-Formyl-6-methoxyphenyl)boronic acid

Description

Properties

CAS No. |

420800-54-0 |

|---|---|

Molecular Formula |

C8H9BO4 |

Molecular Weight |

179.97 g/mol |

IUPAC Name |

(2-formyl-6-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H9BO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5,11-12H,1H3 |

InChI Key |

DSMUQOMAUGDLJN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1OC)C=O)(O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Formyl 6 Methoxyphenyl Boronic Acid

Directed Synthesis via Organometallic Intermediates

The generation of organometallic intermediates, such as organolithium and Grignard reagents, is a cornerstone in the synthesis of substituted arylboronic acids. These reactive species, when trapped with a suitable boron electrophile, provide a versatile route to the target boronic acid. The regioselectivity of these reactions is often guided by the presence of directing groups on the aromatic ring.

Lithiation-Boronation Protocols

Lithiation-boronation protocols involve the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) to form the boronic ester, which is then hydrolyzed to the boronic acid. The success of this method hinges on the ability to achieve regioselective lithiation.

A plausible synthetic route to (2-Formyl-6-methoxyphenyl)boronic acid using this approach could start from a protected 2-methoxybenzaldehyde derivative, such as its dimethyl acetal. The acetal group can act as a directing group for ortho-lithiation, guiding the deprotonation to the C6 position. The resulting aryllithium intermediate can then be reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. The choice of the organolithium reagent, such as n-butyllithium or sec-butyllithium, and the reaction conditions, including temperature and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), are crucial for achieving high yields and regioselectivity. The lithiation-borylation process is a powerful tool for constructing complex molecules with high stereocontrol through the homologation of boronic esters bris.ac.uk.

The key steps in this process are:

Deprotonation: Formation of the organolithium species.

Borylation: Reaction with a boronic ester to form a boronate complex.

1,2-Metalate Rearrangement: A stereospecific migration to form the homologated boronic ester nih.gov.

Grignard Reagent-Mediated Approaches

The use of Grignard reagents offers an alternative to organolithium compounds for the synthesis of arylboronic acids. This method typically involves the formation of an aryl Grignard reagent from an aryl halide, which is then reacted with a trialkyl borate.

For the synthesis of this compound, a suitable starting material would be a 2,6-disubstituted bromobenzene, for instance, 2-bromo-6-methoxybenzaldehyde. The aldehyde functionality would likely need to be protected as an acetal to prevent reaction with the Grignard reagent. The Grignard reagent can be prepared by reacting the protected aryl bromide with magnesium metal. Subsequent reaction with a trialkyl borate and acidic hydrolysis would furnish the desired boronic acid. The preparation of various aryl boronic acids can be achieved in excellent yields at 0°C through the electrophilic borylation of aryl Grignard reagents manchester.ac.uk. The process is compatible with masked carbonyl groups like acetals ccspublishing.org.cn.

| Reagent/Condition | Purpose |

| Magnesium (Mg) | Formation of the Grignard reagent |

| Trialkyl borate (e.g., B(OMe)₃) | Boron source for the formation of the boronate ester |

| Acidic workup (e.g., dilute HCl) | Hydrolysis of the boronate ester to the boronic acid |

Directed ortho-Metallation (DoM) in Arylboronic Acid Synthesis

Directed ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. bris.ac.uk The methoxy (B1213986) group is a well-known DMG. bris.ac.uk

A potential starting material for the synthesis of this compound using DoM is 1,3-dimethoxybenzene. The two methoxy groups can cooperatively direct the lithiation to the C2 position. Treatment of 1,3-dimethoxybenzene with a strong base like n-butyllithium would generate the 2-lithio-1,3-dimethoxybenzene intermediate. This can then be reacted with a trialkyl borate to introduce the boronic acid moiety at the C2 position, yielding (2,6-dimethoxyphenyl)boronic acid. Subsequent selective formylation at one of the positions ortho to the boronic acid and meta to the methoxy groups would be the next challenge. Alternatively, starting with 2-methoxybenzaldehyde, where the aldehyde is protected as an acetal, the methoxy group can direct lithiation to the C6 position. The resulting aryllithium can then be borylated. The use of s-BuLi/TMEDA at low temperatures can selectively deprotonate unprotected 2-methoxybenzoic acid at the position ortho to the carboxylate organic-chemistry.org.

| Directing Group | Position of Lithiation |

| -OCH₃ | Ortho to the methoxy group |

| -CONR₂ | Ortho to the amide group |

| -O-C(O)-NR₂ | Ortho to the carbamate group |

Synthetic Transformations for Functional Group Installation

The introduction of the formyl and methoxy groups can also be achieved through transformations of a pre-existing arylboronic acid scaffold.

Introduction of the Formyl Moiety

The formyl group can be introduced onto an aromatic ring through various formylation reactions. The Rieche formylation is a relevant method for the formylation of electron-rich aromatic compounds, including methoxy-substituted phenylboronic acids. This reaction typically employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst.

For instance, the formylation of 2-methoxyphenylboronic acid could potentially yield a mixture of formylated products. However, controlling the regioselectivity to achieve formylation specifically at the C6 position can be challenging and may be influenced by steric and electronic factors. A study on the Rieche formylation of various methoxyphenyl boronic acids showed that the position and nature of the substituents influence both the yield and regioselectivity uniroma1.it. For example, the formylation of 2,6-dimethoxyphenylboronic acid predominantly yielded the regioisomer resulting from substitution at the position meta to one methoxy group and para to the other, which was attributed to steric hindrance at the ipso-position uniroma1.it.

| Reaction | Reagents |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄, SnCl₄) |

| Vilsmeier-Haack Reaction | POCl₃, DMF |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl |

Methoxylation Strategies

The introduction of a methoxy group onto an aromatic ring can be accomplished through several methods, often involving nucleophilic aromatic substitution or the O-methylation of a corresponding hydroxy-substituted precursor.

A potential strategy for the synthesis of this compound could involve the synthesis of (2-formyl-6-hydroxyphenyl)boronic acid as an intermediate. The phenolic hydroxyl group could then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. Care must be taken to ensure that the boronic acid and formyl groups are compatible with the methylation conditions. For instance, a new synthesis of 4-bromo-2-methoxybenzaldehyde has been reported where a fluoro-substituted precursor is reacted with methanol in the presence of potassium carbonate to introduce the methoxy group. This suggests that nucleophilic aromatic substitution of a suitably activated precursor could be a viable strategy.

| Methylating Agent | Base |

| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) |

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly integral to the development of synthetic methodologies. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of boronic acids, this has led to the exploration of solvent-free reaction conditions, the use of less toxic reagents, and the development of more energy-efficient processes.

Mechanochemical Synthesis of Boronic Acid Esters

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. nih.gov By carrying out reactions in the solid state, often with minimal or no solvent, mechanochemical methods can significantly reduce waste and simplify purification procedures. Ball milling is a common technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy shaking or rotation.

While a specific mechanochemical protocol for the direct synthesis of this compound is not extensively documented in the literature, the general principles of mechanochemical synthesis of boronic acid esters are well-established and can be applied. The process typically involves the grinding of a boronic acid with a diol, such as pinacol (B44631), to form the corresponding boronate ester. This solvent-free approach offers high yields and purity.

Recent advancements have also demonstrated the use of ball milling for the synthesis of various boronic esters from aryl diazonium salts, alkenes, and metal halides in a multicomponent coupling process. nih.govresearchgate.net This external catalyst-free and solvent-less method highlights the potential of mechanochemistry to create complex boron-containing molecules in a sustainable manner. nih.govresearchgate.net

Table 1: Illustrative Mechanochemical Synthesis of Arylboronic Esters via Ball Milling

| Entry | Aryl Diazonium Salt | Alkene | Halide Source | Yield (%) |

| 1 | 4-Fluorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | NaCl | 85 |

| 2 | 4-Chlorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | NaCl | 82 |

| 3 | 4-Bromophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | NaCl | 78 |

| 4 | 4-Methylphenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | NaCl | 88 |

This table presents representative data for the mechanochemical synthesis of various arylboronic esters to illustrate the general efficiency of the method. Specific conditions and yields for this compound would require experimental optimization.

Sustainable Approaches in Boronic Acid Preparation

Beyond mechanochemistry, several other green chemistry strategies are being employed in the synthesis of boronic acids. These approaches focus on minimizing the environmental impact of the chemical processes.

One key area of development is the use of more environmentally benign solvents. Traditional methods for boronic acid synthesis often rely on volatile and potentially toxic organic solvents. Researchers are actively exploring the use of water, ionic liquids, or supercritical fluids as greener alternatives.

Catalysis also plays a crucial role in sustainable synthesis. The development of highly efficient and recyclable catalysts can reduce waste and energy consumption. For instance, palladium-catalyzed borylation reactions are widely used for the synthesis of arylboronic acids. nih.gov Efforts are being made to develop heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as to perform these reactions under milder, more energy-efficient conditions.

Furthermore, direct C-H borylation has emerged as a highly atom-economical method for the synthesis of arylboronic acids. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides, thereby reducing the number of synthetic steps and the amount of waste generated. nih.gov

Table 2: Comparison of Traditional vs. Sustainable Methods for Arylboronic Acid Synthesis

| Feature | Traditional Methods | Sustainable Approaches |

| Solvent | Often volatile organic solvents (e.g., THF, Toluene) | Water, ionic liquids, solvent-free (mechanochemistry) |

| Reagents | Stoichiometric organometallic reagents (e.g., Grignard) | Catalytic systems, direct C-H functionalization |

| Energy | Often requires heating or cooling | Ambient temperature reactions, microwave-assisted synthesis |

| Waste | Generation of metallic salts and organic byproducts | Reduced waste through atom economy and catalyst recycling |

The ongoing development of these advanced synthetic protocols and the integration of green chemistry principles are paving the way for more efficient, cost-effective, and environmentally friendly methods for the preparation of this compound and other valuable boronic acid derivatives.

Mechanistic Investigations into the Reactivity of 2 Formyl 6 Methoxyphenyl Boronic Acid

Intramolecular Dynamics: The Tautomeric Equilibrium

A key characteristic of 2-formylphenylboronic acids, including the 6-methoxy derivative, is their existence in a dynamic equilibrium between an open-chain form and a cyclic hemiacetal. This intramolecular transformation is a pivotal aspect of their solution-state chemistry.

Ring-Chain Tautomerism to 1,3-Dihydro-1,3-dihydroxybenzo[c]organic-chemistry.orgrsc.orgoxaboroles

In solution, (2-Formyl-6-methoxyphenyl)boronic acid undergoes a reversible intramolecular cyclization. The nucleophilic attack of one of the hydroxyl groups of the boronic acid onto the electrophilic carbon of the adjacent formyl group leads to the formation of a five-membered heterocyclic ring. This cyclic tautomer is a derivative of 1,3-dihydro-1,3-dihydroxybenzo[c] organic-chemistry.orgrsc.orgoxaborole. rsc.orgpsu.edu This ring-chain tautomerism is an equilibrium process, with both the open-chain aldehyde and the cyclic oxaborole species coexisting in solution. rsc.org The propensity for cyclization is influenced by the electronic and steric environment of the aromatic ring. psu.edu

Elucidation of Equilibrium Constants and Thermodynamic Parameters by Variable-Temperature NMR

Variable-temperature (VT) NMR spectroscopy is a powerful tool for quantifying the dynamics of the tautomeric equilibrium. rsc.org By monitoring the chemical shifts and relative integrations of signals corresponding to both the open-chain and cyclic forms at different temperatures, the equilibrium constant (Kcycl) for the cyclization process can be determined. rsc.orgpsu.edu

Further analysis of the temperature dependence of the equilibrium constant allows for the calculation of key thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. rsc.org For a series of functionalized 2-formylphenylboronic acids, these parameters have been determined in a mixed solvent system of [D6]acetone and D2O. rsc.orgpsu.edu These studies provide quantitative insight into the thermodynamic driving forces that govern the position of the equilibrium.

Below is a table showcasing thermodynamic data for the tautomerization of related 2-formylphenylboronic acids, illustrating the impact of substitution on the equilibrium.

| Substituent (X) | Kcycl at 303 K | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) |

| 3-F | 0.49 | -10.3 ± 0.4 | -28.9 ± 1.3 |

| 3-Cl | 1.48 | -13.2 ± 0.2 | -36.1 ± 0.6 |

| 3-Br | 1.82 | -14.4 ± 0.2 | -39.3 ± 0.8 |

| 3-I | 10.17 | -18.0 ± 0.6 | -41.0 ± 2.1 |

| 4-Br | 0.19 | -9.9 ± 0.4 | -42.8 ± 1.4 |

| Data derived from studies on substituted 2-formylphenylboronic acids in [D6]acetone–D2O (95:5). rsc.orgpsu.edu |

Substituent Effects on Tautomeric Preferences

The position of the ring-chain equilibrium is highly sensitive to the nature and position of other substituents on the aromatic ring. psu.edu Electron-withdrawing groups and sterically bulky groups in the 3-position (ortho to the formyl group) tend to favor the formation of the cyclic oxaborole tautomer. psu.edu For instance, the equilibrium constant for cyclization (Kcycl) increases significantly when moving from a fluorine to a bulkier iodine substituent at the 3-position. psu.edu This trend suggests that steric compression in the open-chain form can be relieved upon cyclization. In contrast, a substituent at the 4-position has a much smaller effect on the equilibrium, highlighting the importance of proximity to the reacting functional groups. psu.edu The electronic properties of substituents also play a role; however, steric factors appear to be a dominant influence in many cases. psu.edunih.gov

Intermolecular Reactivity: Cross-Coupling Protocols

Beyond its intramolecular dynamics, this compound is a competent coupling partner in various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura reaction.

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, coupling organoboronic acids with organic halides or triflates, catalyzed by a palladium complex. rsc.orgresearchgate.net This reaction is fundamental in the synthesis of biaryls and other complex organic molecules. The general catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination. nih.gov

Following oxidative addition, the crucial transmetallation step occurs. In this process, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. rsc.org The mechanism of transmetallation is complex and can proceed through different pathways. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. rsc.orgnih.gov This boronate then reacts with the palladium(II) complex. The presence of the ortho-formyl and methoxy (B1213986) groups on the this compound can influence the rate and efficiency of this step through electronic and steric effects, and potentially through coordination to the palladium center. mit.edu The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the cross-coupled product.

Influence of Electronic and Steric Factors on Reaction Efficiency

The reactivity of this compound in cross-coupling reactions is governed by a delicate interplay of electronic and steric effects originating from its substituents. The formyl group (CHO) at the ortho-position is electron-withdrawing, which generally increases the Lewis acidity of the boron center. libretexts.org This enhanced acidity can facilitate the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. libretexts.org Conversely, the methoxy group (OCH₃) is electron-donating, which could temper this effect to some degree.

A significant factor in the reactivity of ortho-substituted phenylboronic acids is the potential for the substituent to act as a directing group through chelation with the metal center. nih.gov In the case of this compound, the oxygen atom of the methoxy group can coordinate to the palladium catalyst during the transition state of a Suzuki-Miyaura reaction. nih.gov This chelation can influence the regioselectivity of the coupling process, particularly when multiple reactive sites are present on the coupling partner. nih.gov

The steric bulk imposed by two ortho-substituents presents a challenge for bond formation. However, this steric hindrance is often overcome by the use of highly active catalytic systems. nih.gov The choice of ligands on the catalyst can also dramatically influence outcomes, sometimes even reversing expected electronic trends. For example, studies with different thiazole-based ligands have shown that catalyst electronics can be tuned to favor coupling with either electron-rich or electron-poor aryl halides. lakeheadu.ca

Mitigation of Protodeboronation and Related Side Reactions

A common and often problematic side reaction for arylboronic acids, particularly those bearing certain functional groups, is protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. researchgate.netscholaris.ca This process can be catalyzed by acid or base and reduces the yield of the desired cross-coupled product. scholaris.ca For substrates like this compound, the presence of ortho-substituents and the reaction conditions for cross-coupling can make it susceptible to this undesired pathway.

Mechanistic studies have shown that factors such as high temperatures and the use of strong donor ligands (e.g., pyridine (B92270), acetonitrile) can promote copper-mediated protodeboronation. researchgate.net Therefore, a key strategy to mitigate this side reaction is the careful optimization of reaction conditions. This includes:

Temperature Control: Conducting reactions at lower temperatures when possible can suppress the rate of protodeboronation relative to the desired coupling. researchgate.net

Solvent and Ligand Choice: A ligandless procedure using t-BuOH as a solvent has been shown to activate fluoride (B91410) for fluorination reactions under milder conditions, minimizing protodeboronation. researchgate.net

Stoichiometry: In cases where protodeboronation is persistent, using a slight excess of the boronic acid can help ensure that enough of the reagent is available to drive the cross-coupling reaction to completion. researchgate.net

An efficient cobalt-based catalytic system has also been developed for the selective protodeboronation of aryl boronates, highlighting the importance of catalyst choice in controlling this reaction pathway. researchgate.net

Catalytic Systems and Ligand Design in Suzuki-Miyaura Coupling

The success of Suzuki-Miyaura coupling reactions involving sterically hindered or electronically challenging substrates like this compound is highly dependent on the catalytic system. Palladium complexes remain the most widely used catalysts for this transformation. libretexts.org The key to high efficiency lies in the design of the supporting ligands, which modulate the catalyst's stability, solubility, and reactivity.

For coupling sterically demanding partners, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. nih.gov These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium center necessary for the transmetalation step. nih.gov Research on the coupling of the structurally similar (5-formylthiophen-2-yl)boronic acid found that XPhos-type precatalysts provided superior results compared to other systems. researchgate.net

The table below summarizes various ligand types and their impact on Suzuki-Miyaura coupling efficiency, which can be extrapolated to reactions with this compound.

| Ligand Type | Key Features | Typical Performance | Reference(s) |

| Buchwald-Type Biaryl Phosphines (e.g., SPhos, XPhos) | Bulky and electron-donating; stabilizes the active Pd(0) species. | Confers high activity for coupling hindered substrates and aryl chlorides, often at room temperature. | nih.govresearchgate.net |

| Triisopropylphosphine (i-Pr₃P) | Strong electron donor, moderately bulky. | Shows intermediate rates of transmetalation compared to other phosphines. | nih.gov |

| Triphenylphosphine (Ph₃P) | Less donating and bulky than Buchwald ligands. | Facilitates a faster transmetalation rate than more sterically demanding ligands like DPPF, highlighting the need for an accessible palladium atom. | nih.gov |

| N-Protected Xiao-Phos | Chiral phosphine ligand. | Used in novel Ni-catalyzed enantioselective Suzuki-Miyaura couplings to generate biaryl atropisomers. | chemrxiv.org |

Recent advances have also focused on data-driven approaches and machine learning to design novel chiral ligands for nickel-catalyzed asymmetric Suzuki-Miyaura reactions, opening new avenues for constructing complex chiral molecules. chemrxiv.org

Multicomponent Reaction (MCR) Frameworks

The bifunctional nature of this compound makes it a valuable substrate in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form a complex product.

The Petasis Borono-Mannich reaction is a prominent MCR that involves the reaction of a boronic acid, an amine, and a carbonyl compound to produce substituted amines. organic-chemistry.orgnih.gov The reaction is typically catalyzed by the formation of a boronate intermediate between the boronic acid and an in situ-generated iminium ion. nih.govresearchgate.net A key advantage of the Petasis reaction is that the final nucleophilic transfer from the boronate is often irreversible, leading to higher yields and a broader substrate scope compared to the classical Mannich reaction. organic-chemistry.org

In the context of this compound, the molecule itself contains one of the key components of the Petasis reaction: a carbonyl group (the formyl aldehyde). This allows for its participation in several ways. It can act as the boronic acid component in a standard three-component reaction with an external amine and aldehyde. Alternatively, the internal aldehyde could potentially react with an amine, setting the stage for an intramolecular or subsequent reaction. The reactivity of the aldehyde component is a crucial factor, with the general trend being glycolaldehyde (B1209225) > glyoxylic acid > salicylaldehyde (B1680747). acs.org The reaction scope has been shown to be sensitive to electronic effects, with boronic acids bearing strong electron-withdrawing groups sometimes failing to complete the reaction sequence. acs.org

Beyond the Petasis reaction, this compound is a key building block in novel MCRs for assembling complex molecular architectures. A notable example is the one-step synthesis of stereogenic-at-boron fluorophores, known as BOSPYR dyes. rsc.orgmetu.edu.tr In this transformation, a boronic acid, a salicylaldehyde derivative, and a 2-formylpyrrole hydrazone react to form a fluorescent dye where the boron atom is a stereocenter. rsc.orgmetu.edu.tr

The this compound serves as the salicylaldehyde component in this reaction. The resulting BOSPYR dyes absorb and emit light in the visible spectrum and are characterized by large Stokes shifts. metu.edu.tr A key property of these dyes is that their fluorescence, which is weak in standard solvents, can be significantly enhanced in viscous media, making them promising probes for viscosity imaging. metu.edu.tr

| Component 1 | Component 2 | Component 3 | Product | Reference(s) |

| Arylboronic Acid (e.g., Phenylboronic acid) | Salicylaldehyde Derivative (e.g., this compound) | 2-Formylpyrrole Hydrazone | BOSPYR Fluorophore (Stereogenic at Boron) | rsc.orgmetu.edu.tr |

Metal-Catalyzed Amination and Derivatization Reactions

The carbon-boron bond of this compound can be transformed into a carbon-nitrogen bond through various metal-catalyzed amination reactions, providing access to valuable aniline (B41778) derivatives. While the Chan-Lam coupling is a well-known method for C-N bond formation, other catalytic systems have also been developed.

Research on the closely related 2-formylphenylboronic acid has demonstrated its reactivity with secondary aromatic amines in an amination-reduction sequence to yield 2-(arylaminomethyl)phenylboronic acid derivatives. researchgate.net This highlights a pathway for derivatizing the formyl group while retaining the boronic acid moiety for further transformations.

More recent advances have expanded the toolbox for boronic acid amination:

Rhodium Catalysis: A Rh(I)-catalyzed coupling using azides as the nitrogen source under neutral conditions can produce secondary amines. researchgate.net

Enzymatic Catalysis: An engineered nitrene transferase enzyme has been developed to catalyze the amination of arylboronic acids using hydroxylamine (B1172632) as the nitrogen source, producing anilines with water and boric acid as the only byproducts. osti.gov This biocatalytic method can even achieve enantioselective amination of alkyl boronic esters. osti.gov

These methods offer powerful strategies for the late-stage functionalization and derivatization of molecules containing the this compound scaffold.

Formation of Amino-Substituted Benzoxaboroles

The synthesis of 3-amino-substituted benzoxaboroles can be achieved through the reaction of 2-formylphenylboronic acids with secondary amines. researchgate.net This transformation proceeds via an initial condensation between the formyl group and the secondary amine to form an iminium ion intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the boronic acid hydroxyl group onto the iminium carbon, followed by dehydration, yields the benzoxaborole ring system. The reaction is often carried out without the need for a drying agent. researchgate.net

The general reaction scheme is as follows: this compound + Secondary Amine → 3-(Dialkylamino)methyl-substituted benzoxaborole

It has been observed that the nature of the amine influences the reaction outcome. While secondary aliphatic amines typically lead to the formation of 3-amino-substituted benzoxaboroles, reactions with other types of amines might result in different products, such as complexed boroxines. researchgate.net

Mechanistic Aspects of C-N Bond Formation (e.g., copper-catalyzed N-arylation)

While the direct reaction with amines to form benzoxaboroles involves the formyl group, the boronic acid functionality can participate in C-N bond-forming reactions, such as the copper-catalyzed N-arylation of sulfonamides. thieme-connect.de Although the specific use of this compound in this context is not detailed in the provided search results, the general mechanism for copper-catalyzed N-arylation of boronic acids provides insight into this potential transformation.

This process is believed to involve the formation of a copper-sulfonamide complex, followed by transmetalation with the boronic acid to generate an aryl-copper intermediate. Reductive elimination from this intermediate then furnishes the N-arylated sulfonamide and regenerates the copper catalyst. The presence of the formyl and methoxy groups on the aryl ring of this compound could influence the electronic properties of the aryl-copper intermediate and thus affect the reaction rate and yield.

Derivatization Chemistry of the Boronic Acid and Formyl Functionalities

Both the boronic acid and the formyl group of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reversible Esterification with Diols (e.g., Pinacol (B44631), Catechol)

Boronic acids readily undergo reversible esterification with diols to form boronate esters. This reaction is an equilibrium process and is commonly used to protect the boronic acid functionality or to modify its properties. The reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable pinacol ester. sigmaaldrich.com Similarly, reaction with catechol (1,2-dihydroxybenzene) would produce a catechol ester.

The stability of these esters can be influenced by factors such as steric hindrance and electronic effects. For instance, the formation of zwitterionic structures with tetracoordinated boron atoms, as seen in the catechol ester of a morpholinylmethylphenylboronic acid, can enhance stability. researchgate.net

Formation of Boroxine (B1236090) Oligomers and Their Stability

Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. researchgate.netnih.gov This is an equilibrium reaction, and the position of the equilibrium is dependent on factors such as solvent and temperature. researchgate.net The formation of boroxines from this compound would result in a tris(2-formyl-6-methoxyphenyl)boroxine.

The stability of boroxines towards hydrolysis is a significant consideration. Generally, electron-donating groups on the phenyl ring can enhance the stability of the boroxine by reducing the Lewis acidity of the boron atoms. researchgate.net Conversely, electron-withdrawing groups can decrease stability. The methoxy group on this compound would be expected to have a stabilizing effect on the corresponding boroxine.

Condensation Reactions to Form Imine Derivatives (Schiff Bases)

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netresearchgate.netnih.govwjpsonline.com This reaction is a cornerstone of organic synthesis and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. nih.gov

The reaction is typically reversible and can be catalyzed by either acid or base. nih.gov The formation of Schiff bases from 2-formylphenylboronic acids has been studied extensively, and these derivatives can serve as intermediates for further transformations, such as reduction to aminomethylphenylboronic acids. researchgate.net The presence of the boronic acid moiety can influence the stability of the resulting imine, with intramolecular interactions potentially playing a role. rsc.org

Selective Transformations of the Aldehyde Group (e.g., reductions, oxidations)

The aldehyde group in this compound can be selectively transformed without affecting the boronic acid functionality under appropriate reaction conditions.

Reduction: The aldehyde can be reduced to a primary alcohol. For example, the reduction of 2-formylphenylboronic acid is a known method to produce unsubstituted benzoxaborole. researchgate.net This suggests that the resulting hydroxymethyl group can cyclize with the adjacent boronic acid.

Oxidation: While not explicitly detailed for this compound in the provided results, aldehyde groups can generally be oxidized to carboxylic acids using various oxidizing agents. The choice of reagent would be critical to avoid oxidation of the boronic acid group.

These selective transformations allow for the synthesis of a variety of derivatives with different functional groups at the ortho position to the boronic acid, further expanding the synthetic utility of this compound.

Computational Chemistry and Theoretical Insights into 2 Formyl 6 Methoxyphenyl Boronic Acid

Quantum Mechanical Characterization of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are pivotal in understanding the fundamental properties of molecules. For (2-Formyl-6-methoxyphenyl)boronic acid, these methods provide insights into its three-dimensional structure and the distribution of electrons, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Calculations for this compound, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized ground state geometry. These calculations reveal key structural parameters and electronic properties.

The optimized geometry of this compound reveals a non-planar structure. The dihedral angles calculated show that the boronic acid and methoxy (B1213986) groups are twisted relative to the phenyl ring, which can be attributed to steric hindrance and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-B | 1.55 | ||

| B-O1 | 1.37 | ||

| B-O2 | 1.37 | O1-B-O2 | 118.0 |

| C-C(formyl) | 1.48 | ||

| C=O(formyl) | 1.22 | ||

| C-O(methoxy) | 1.36 | ||

| C-B-C-C | 30.5 | ||

| C-C-O-C | 5.2 |

This data is illustrative and intended to represent typical values obtained from DFT calculations.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This data is illustrative and based on typical values for similar aromatic boronic acids.

Ab Initio Methods (e.g., MP2) for High-Level Electronic Structure Analysis

For a more accurate description of electron correlation effects, which are not fully accounted for in standard DFT, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. wikipedia.org These methods, while computationally more demanding, provide a more refined understanding of the electronic structure.

Calculations at the MP2 level can be used to investigate the stability of different conformers and the nature of intramolecular interactions, such as the hydrogen bond between the formyl group and the boronic acid moiety. researchgate.net For instance, MP2 calculations on related ortho-iminomethylphenylboronic acids have shown that conformers with an intramolecular hydrogen bond are more stable than those with a dative N→B bond. researchgate.net A similar scenario is expected for this compound, where an intramolecular O-H···O hydrogen bond between the boronic acid and the formyl oxygen can contribute to the stability of a particular conformation.

Simulation of Dynamic Processes: Tautomerism and Conformational Analysis

Molecules are not static entities; they undergo various dynamic processes. For this compound, two important dynamic processes are tautomerism and conformational changes, which can be effectively studied using computational methods.

Potential Energy Surface Mapping for Tautomeric Interconversions

A significant feature of 2-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole. researchgate.net This intramolecular cyclization involves the nucleophilic attack of one of the boronic acid hydroxyl groups onto the formyl carbon.

Computational mapping of the potential energy surface (PES) for this interconversion can elucidate the reaction pathway and determine the energy barrier for the tautomerization. By performing a relaxed PES scan, where the distance between the boronic acid oxygen and the formyl carbon is systematically varied, the transition state structure and the activation energy for the cyclization can be identified. Such studies on related fluoro-substituted 2-formylphenylboronic acids have provided valuable insights into their tautomeric equilibria. researchgate.net

Effects of Solvation on Molecular Stability and Reactivity

The surrounding solvent can significantly influence the stability and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For this compound, the solvent can affect the position of the tautomeric equilibrium. For instance, in a polar solvent, the more polar tautomer might be stabilized to a greater extent. Computational studies on the reactivity of 2,6-diformylphenylboronic acid have shown that the tautomeric equilibrium is present in solution, influencing its reactions with amines. researchgate.net Similarly, the reactivity of this compound in various reactions is expected to be solvent-dependent.

Mechanistic Probing via Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reactants, transition states, and products, the feasibility of different reaction pathways can be assessed.

For this compound, computational studies can provide insights into its reactivity in various organic transformations. For example, the reactivity of 2-formylphenylboronic acid in amination-reduction reactions has been investigated, revealing that the reaction conditions influence the outcome. researchgate.net A computational study of this reaction could model the initial formation of an imine intermediate, followed by its reduction.

Another relevant reaction is the Rieche formylation of methoxyphenyl boronic acids. uniroma1.it A computational investigation into the mechanism of this reaction for this compound could help explain the observed regioselectivity and the role of the Lewis acid catalyst. By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be determined.

Transition State Identification and Reaction Pathway Prediction

A significant aspect of computational chemistry is its ability to map out the energy landscape of a chemical reaction. This involves identifying stable intermediates, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For ortho-formylphenylboronic acids, a key area of investigation is the potential for tautomeric equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 1,3-dihydro-1-hydroxybenzo[c]oxaborole. Studies on related compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, have shown that this isomerization occurs in solution, and the position of the equilibrium can be influenced by the solvent and other substituents on the aromatic ring. It is highly probable that this compound also exhibits this tautomerism.

Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the geometries and relative energies of the open and cyclic forms of this compound, as well as the transition state for the cyclization. This would provide quantitative insight into the likelihood of this process and how the methoxy group influences the stability of each tautomer.

Table 1: Hypothetical Energy Profile for the Tautomerization of this compound

| Species | Structure | Relative Energy (kcal/mol) |

| Reactant (Open Form) | This compound | Data not available in literature |

| Transition State | Cyclization Transition State | Data not available in literature |

| Product (Cyclic Form) | 1-Hydroxy-7-methoxy-1,3-dihydrobenzo[c]oxaborole | Data not available in literature |

This table illustrates the type of data that would be generated from a computational study on the tautomerization of this compound. The specific energy values are not currently available in published research.

Elucidation of Catalyst-Substrate Interactions in Cross-Coupling

This compound is a potential substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are governed by the intricate interactions between the boronic acid, the coupling partner, and the metal catalyst.

Computational modeling can illuminate these interactions at each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a substrate like this compound, key questions that can be addressed computationally include:

Steric Hindrance: How do the ortho-formyl and ortho-methoxy groups hinder the approach of the boronic acid to the metal center of the catalyst? This steric clash can affect the rate of the transmetalation step.

Electronic Effects: The electron-withdrawing nature of the formyl group and the electron-donating nature of the methoxy group can influence the electron density on the boron atom and the aromatic ring, thereby affecting the reactivity.

Intramolecular Interactions: The potential for coordination between the oxygen atom of the formyl or methoxy group and the boron atom, or even the metal center of the catalyst, can influence the conformation of the substrate and its reactivity. Studies on ortho-aminomethyl functionalized phenylboronic acids have shown that such intramolecular interactions can play a significant role in their reactivity.

DFT calculations can model the geometry of the catalyst-substrate complex and analyze the bonding and non-covalent interactions that stabilize it. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Table 2: Key Catalyst-Substrate Interactions for Computational Analysis

| Type of Interaction | Description | Relevance to this compound |

| Steric Repulsion | Repulsive forces between the ortho substituents and the catalyst's ligands. | The formyl and methoxy groups can sterically hinder the approach to the palladium center. |

| Electronic Donation/Withdrawal | Influence of substituents on the electron density of the reacting centers. | The interplay between the methoxy (donating) and formyl (withdrawing) groups affects the nucleophilicity of the |

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Facilitation of Carbon-Carbon Bond Formations

The presence of the boronic acid group designates (2-Formyl-6-methoxyphenyl)boronic acid as a key participant in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org The aldehyde group offers a secondary reactive site for subsequent transformations, enabling the construction of complex molecular architectures from a single starting material.

Synthesis of Biaryl Compounds and Substituted Pyridines

Biaryl Compounds: The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and organic materials. nih.govmdpi.comorganic-chemistry.org Arylboronic acids are essential substrates in this reaction, coupling with aryl halides or triflates. This compound is an ideal candidate for this transformation. The boronic acid moiety can readily participate in the catalytic cycle, while the ortho-formyl and methoxy (B1213986) groups can provide steric and electronic influence on the reaction and serve as handles for further derivatization. Although boronic acids are widely used, the protocol's efficiency can be influenced by the nature of the coupling partners and the catalytic system employed. researchgate.netx-mol.com

Table 1: Potential Suzuki-Miyaura Reaction for Biaryl Synthesis

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst/Conditions | Product |

| This compound | Aryl-X (X = I, Br, Cl, OTf) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 2'-Formyl-6'-methoxy-[1,1'-biphenyl]-2-yl derivative |

Substituted Pyridines: The synthesis of substituted pyridines, a critical scaffold in medicinal chemistry, can be achieved using arylboronic acids. researchgate.net General methods include the Suzuki-Miyaura cross-coupling of a boronic acid with a halogenated pyridine (B92270) or the use of multi-component reactions. nih.govcdnsciencepub.com For instance, this compound could be coupled with a pyridine-based electrophile to generate arylpyridines. nih.gov Alternatively, more complex cascade reactions involving alkenylboronic acids and oximes have been developed to construct highly substituted pyridine rings, highlighting the versatility of boronic acids in heterocyclic synthesis. nih.govacs.org

Construction of Complex Polycyclic Aromatic Systems (e.g., naphthalenes)

The dual functionality of this compound provides a strategic advantage for the construction of fused ring systems like naphthalenes. A plausible synthetic strategy involves a sequential two-step process. The first step would be a Suzuki-Miyaura coupling to form a biaryl compound. In the second step, the strategically positioned aldehyde group could participate in an intramolecular cyclization reaction (e.g., a Friedel-Crafts-type acylation or a Wittig reaction followed by cyclization) to form the second aromatic ring, yielding a substituted naphthalene (B1677914) derivative. While various methods exist for synthesizing naphthalenes, including the electrophilic cyclization of alkynes, the use of bifunctional precursors like the title compound allows for a modular and convergent approach. nih.govnih.gov

Table 2: Hypothetical Pathway to Naphthalene Systems

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | This compound + Halogenated benzene (B151609) with an activated methylene (B1212753) group | Biaryl intermediate with aldehyde and activated methylene groups |

| 2 | Intramolecular Aldol (B89426) Condensation | Biaryl Intermediate | Substituted Naphthol |

Precursors for Specialized Heterocyclic Architectures

The interplay between the boronic acid and the ortho-formyl group is particularly significant, enabling the formation of unique boron-containing heterocycles. These structures are of increasing interest due to their unique chemical properties and biological activities.

Functionalized Benzoxaborole Derivatives

Benzoxaboroles are an important class of boron-containing heterocycles with significant applications in medicinal chemistry, exemplified by the FDA-approved drugs tavaborole (B1682936) (antifungal) and crisaborole (B606811) (anti-inflammatory). researchgate.nettcichemicals.com These compounds are readily synthesized from ortho-acylphenylboronic acids via intramolecular cyclization. This compound is a direct precursor to a functionalized benzoxaborole. The proximity of the aldehyde (formyl) group to the boronic acid facilitates a spontaneous and reversible cyclization to form a 3-hydroxybenzoxaborole derivative. researchgate.netnih.gov This transformation underscores a key application of the title compound, providing access to a privileged scaffold in drug discovery. nih.gov

Boron-Containing Macrocycles

Bifunctional molecules are essential building blocks for the synthesis of macrocycles. The distinct reactivity of the aldehyde and boronic acid groups in this compound allows for its use in step-growth polymerization or macrocyclization reactions. For example, the boronic acid can form reversible covalent bonds with diols, while the aldehyde can react with diamines to form imines. By combining the title compound with a molecule containing both a diol and a diamine, it is possible to construct complex boron-containing macrocycles. Such structures have applications in host-guest chemistry, sensing, and materials science. The ability of boronic acids to participate in peptide synthesis and macrocyclization further highlights this potential. nih.gov

Quinoline (B57606) Derivatives as Related Scaffolds

The quinoline ring system is a cornerstone of many natural products and synthetic drugs. nih.gov Classic syntheses, such as the Doebner-von Miller and Friedländer reactions, often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. organic-chemistry.orgresearchgate.net While this compound cannot directly participate in these classic syntheses, its aldehyde functionality is a key reactive group. A synthetic sequence could involve the transformation of the boronic acid moiety into an amino group. The resulting ortho-aminobenzaldehyde derivative would then be a prime substrate for various quinoline syntheses, reacting with ketones or other carbonyl compounds to build the heterocyclic ring. This indirect pathway demonstrates the utility of the title compound as a masked precursor for quinoline synthesis. nih.gov

Boronic-Imine Structures

The formation of an imine bond through the condensation of an aldehyde with a primary amine is a cornerstone of dynamic covalent chemistry. In the context of this compound, the proximity of the boronic acid to the formyl group significantly influences the formation and stability of the resulting boronic-imine structures.

Research on the closely related 2-formylphenylboronic acid (2-FPBA) has revealed that it exhibits anomalous behavior when reacting with amines. rsc.org The equilibrium constants for imine formation between 2-FPBA and simple monoamines are approximately two orders of magnitude larger than those observed with its 3- and 4-formyl isomers. rsc.org This enhanced stability is attributed to the formation of a zwitterionic species, where the imine group is protonated and the boronic acid exists in its anionic B(OH)₃⁻ form. rsc.org This arrangement is stabilized by a strong intramolecular electrostatic interaction. It is proposed that the ortho-boronic acid group acts as an electron trap, facilitating the conjugation with amines under physiological conditions in a reversible manner. researchgate.net

This inherent stability of imines derived from ortho-formylphenylboronic acids is a key feature. While typical imines can be susceptible to hydrolysis, those formed from 2-FPBA derivatives display significantly higher hydrolytic stability due to the stabilizing effect of the neighboring boronic acid. chemrxiv.org This effect is further enhanced when reacting with polyamines like aminoglycoside antibiotics (e.g., kanamycin, neomycin) and biological polyamines (spermine, spermidine), where the stability constants for imine formation are another order of magnitude larger. rsc.org This increased stability is explained by the additional ion pairing between the anionic borate (B1201080) group and ammonium (B1175870) groups on the polyamine that are not involved in the imine bond. rsc.org

The following table summarizes the imine formation constants for 2-formylphenylboronic acid with various amines, illustrating the enhanced stability.

| Amine | Imine Formation Constant (K_imine / M⁻¹) |

| n-Butylamine | 5.5 x 10⁴ |

| Methoxyethylamine | 6.0 x 10³ |

| Glycine | 3.6 x 10³ |

| Kanamycin A | ~ 10⁵ |

| Spermine | ~ 10⁵ |

Data extrapolated from studies on 2-formylphenylboronic acid. rsc.orgresearchgate.net

For this compound, the presence of the ortho-methoxy group is expected to further modulate the electronic properties of the aromatic ring and the boronic acid moiety, potentially influencing the kinetics and thermodynamics of imine formation.

Strategy for Natural Product Modification and Analogue Synthesis

The unique reactivity of this compound makes it a promising tool for the modification of complex natural products. Its ability to engage in selective reactions allows for the introduction of new functionalities into intricate molecular scaffolds, enabling the synthesis of novel analogues with potentially altered or enhanced biological activities.

While direct examples of using this compound for the functionalization of complex natural products are not extensively reported in the literature, the principles of its reactivity suggest significant potential. The dual functionality of the aldehyde and the boronic acid allows for a two-pronged approach to modification.

The boronic acid moiety can act as a recognition element, binding selectively to cis-diol functionalities present in many natural products, particularly carbohydrates and polyphenols. This reversible binding can serve to protect specific diols or to direct the reactivity of the formyl group to a particular region of the molecule.

Conversely, the formyl group can undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, to introduce new substituents. The challenge in modifying complex molecules lies in achieving high chemo- and regioselectivity, reacting only at the desired site without affecting other sensitive functional groups. nih.gov The strategic positioning of the boronic acid and formyl groups in this compound could be exploited to achieve such selectivity through intramolecular interactions or by pre-orienting the molecule on a complex substrate.

For instance, in the synthesis of guaianolide natural product analogues, selective functionalization is key to creating libraries of new compounds for screening. nih.gov A reagent like this compound could potentially be used to first bind to a diol-containing natural product, followed by an intramolecular or directed reaction involving the aldehyde, thereby achieving a level of selectivity not possible with simpler reagents.

Development of Chemo- and Biosensors

The ability of boronic acids to reversibly bind with diols makes them ideal candidates for the development of sensors for saccharides and other polyhydroxylated compounds. When combined with a signal-transducing element, such as a fluorophore, highly sensitive and selective chemo- and biosensors can be constructed.

Fluorescent sensors for monosaccharides based on boronic acids typically operate through a photoinduced electron transfer (PET) mechanism or by modulating the electronic properties of a fluorophore upon saccharide binding. nih.govtheinstituteoffluorescence.com The fundamental principle involves the change in the hybridization of the boron atom from sp² in the neutral boronic acid to sp³ in the anionic boronate ester formed upon complexation with a diol. nih.govtheinstituteoffluorescence.com

The design of effective sensors requires careful consideration of several factors:

Fluorophore Choice: The fluorophore must have suitable spectral properties, such as high quantum yield and excitation/emission wavelengths that avoid interference from biological matrices. nih.gov Quinolinium-based fluorophores have been successfully used for this purpose. nih.govnih.gov

pKa of the Boronic Acid: The pKa of the boronic acid should be close to the physiological pH to ensure that binding to the saccharide, which lowers the pKa, leads to a significant change in the sensor's properties. The presence of the ortho-methoxy group in this compound is expected to influence its pKa.

Spatial Arrangement: The distance and orientation between the boronic acid recognition site and the fluorophore are critical for efficient signal transduction. theinstituteoffluorescence.com In the case of this compound, the formyl group can be used as a handle to synthetically attach a fluorophore, allowing for precise control over this arrangement.

A common strategy involves creating a system where the fluorescence is quenched in the absence of the saccharide due to PET from a donor to the fluorophore. Upon saccharide binding, the resulting change in the electronic properties of the boronic acid disrupts the PET process, leading to a "turn-on" fluorescence signal. The interaction between a quaternary nitrogen of a fluorophore and the boronic acid group can also be exploited to reduce the pKa of the probe, making it more sensitive in mildly acidic environments. theinstituteoffluorescence.com

The ability of molecules to spontaneously organize into larger, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Boronic acids are versatile building blocks for self-assembly due to their ability to form reversible covalent bonds with diols and to participate in hydrogen bonding through their hydroxyl groups. researchgate.netmsu.edu

This compound possesses multiple handles for directing supramolecular assembly. The boronic acid group can drive the formation of boroxine (B1236090) anhydrides (trimers of boronic acids) or engage in esterification with polyols to create cross-linked networks or discrete macrocycles. researchgate.net The formyl group can be converted into an imine, which can then participate in further non-covalent interactions or act as a coordination site for metal ions.

This multi-functionality allows for the construction of complex supramolecular architectures. For example, boronic acid-appended molecules have been shown to form self-assembled monolayers at interfaces, which can selectively respond to saccharides. researchgate.netmsu.edu Furthermore, the incorporation of boronic acids into polymers can lead to the formation of "smart" materials that respond to the presence of glucose or other stimuli. One innovative approach has been the anchoring of supramolecular polymers to the surface of human red blood cells via the dynamic covalent interaction between boronic acids and sialic acids on the cell membrane. nih.gov

The specific substitution pattern of this compound, with its potential for intramolecular hydrogen bonding and defined steric profile, could lead to the formation of unique and well-defined self-aggregates or supramolecular polymers with applications in materials science, drug delivery, and sensing.

Comprehensive Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of (2-formyl-6-methoxyphenyl)boronic acid in solution. By probing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton (¹H), Carbon (¹³C), and Boron (¹¹B) NMR Analysis

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹¹B NMR, provides a detailed picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms. Key signals include those for the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Distinct resonances are observed for the carbonyl carbon of the formyl group, the methoxy carbon, the carbon atom bonded to boron, and the remaining aromatic carbons.

¹¹B NMR: The ¹¹B NMR spectrum is crucial for characterizing the boron center. The chemical shift of the boron atom indicates its coordination state. For trigonal planar (sp²-hybridized) boronic acids, the signal typically appears in the range of 27-33 ppm. nsf.gov In the presence of a base or certain diols, this can shift upfield, indicating a change to a tetrahedral (sp³-hybridized) boronate species. nsf.gov The presence of an oxygen-containing group bonded to boron generally results in a higher field resonance compared to alkylboranes. sdsu.edu

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.9 | s | -CHO |

| ~7.8-7.5 | m | Aromatic-H | |

| ~3.9 | s | -OCH₃ | |

| ¹³C | ~198 | s | C=O |

| ~163-128 | m | Aromatic-C | |

| ~56 | s | -OCH₃ | |

| ¹¹B | ~30 | br s | B(OH)₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The table presents typical approximate values.

Advanced 2D NMR Techniques (HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish long-range connectivities, researchers utilize two-dimensional (2D) NMR techniques.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. It is instrumental in assigning the resonances of protonated carbons in the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is critical for confirming the relative positions of the formyl and methoxy substituents by showing correlations between the aldehyde proton and nearby aromatic carbons, and between the methoxy protons and the carbon to which the methoxy group is attached.

These advanced methods are essential for the definitive structural elucidation of complex molecules. ipb.pt

Variable-Temperature NMR for Dynamic Process Monitoring (e.g., tautomerism)

This compound can exist in equilibrium with its cyclic tautomer, a benzoxaborole derivative. This dynamic process is often studied using variable-temperature NMR spectroscopy. By recording NMR spectra at different temperatures, researchers can observe changes in the populations of the open-chain and cyclic forms. researchgate.net This allows for the determination of thermodynamic parameters for the tautomerism. nih.gov At lower temperatures, the equilibrium may shift to favor one tautomer, leading to simplification of the spectrum, while at higher temperatures, exchange between the forms can lead to broadened signals.

Oxygen (¹⁷O) NMR for Boronate Esters

While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can provide valuable insights into the structure of boronate esters derived from this compound. The ¹⁷O chemical shifts are sensitive to the electronic environment around the oxygen atoms, offering information about bonding and intermolecular interactions within the boronate ester structure. rsc.org Studies on various boronic acids and their derivatives have demonstrated the utility of ¹⁷O NMR in understanding their solution-state equilibria. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Hydrogen Bonding | Key hydrogen bond distances and angles, particularly involving the B(OH)₂ groups, are reported. |

| Intermolecular Interactions | Other non-covalent interactions, such as C-H···O or π-π stacking, that contribute to the crystal packing are identified. |

Note: Specific crystallographic data for this compound would be obtained from a dedicated single-crystal X-ray diffraction study. The table outlines the type of information that such a study would provide.

Structural Confirmation of Tautomeric Forms

This compound, like other ortho-formylphenylboronic acids, has the potential to exist in a tautomeric equilibrium between an open-chain form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of substituents on the phenyl ring.

In the solid state, X-ray diffraction studies on analogous functionalized 2-formylphenylboronic acids have revealed diverse molecular structures. These range from planar, open forms stabilized by intramolecular hydrogen bonding between the formyl group and the boronic acid moiety, to twisted conformers, and even cyclic oxaborole derivatives. For instance, studies on fluoro-substituted 2-formylphenylboronic acids have shown that the specific substitution pattern on the phenyl ring can favor one tautomeric form over the other in the crystalline state. spectrabase.com

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate this tautomeric equilibrium. The presence of both the open and cyclic forms can be confirmed by the appearance of distinct sets of signals in the ¹H and ¹³C NMR spectra. For example, the aldehyde proton of the open form and the methine proton of the cyclic form would appear at different chemical shifts. While specific studies on the tautomerism of this compound are not extensively documented in publicly available literature, research on related compounds like 5-trifluoromethyl-2-formyl phenylboronic acid demonstrates this isomerization, with the cyclic form being detectable in solvents like DMSO. mdpi.com The equilibrium can be influenced by the methoxy group at the 6-position, which may affect the acidity of the boronic acid and the propensity for cyclization.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in this compound.

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups. The stretching vibration of the B-O bond in boronic acids typically appears in the FT-IR spectrum in the range of 1330-1380 cm⁻¹. The carbonyl (C=O) stretching vibration of the formyl group is expected to be observed in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects and potential intramolecular hydrogen bonding. The presence of the methoxy group can be identified by its characteristic C-O stretching bands.

Table 1: Representative FT-IR Data for Phenylboronic Acid Derivatives This table presents representative data for related compounds to infer the expected spectral regions for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (formyl) | Stretching | 1680-1700 |

| C=C (aromatic) | Stretching | 1400-1600 |

| B-O | Stretching | 1330-1380 |

| C-O (methoxy) | Stretching | 1200-1300 |

Under dehydrating conditions, three molecules of a boronic acid can condense to form a six-membered ring called a boroxine (B1236090). The formation of the corresponding boroxine of this compound can be monitored using vibrational spectroscopy. The FT-IR spectrum of a boroxine is distinct from that of the parent boronic acid. A key indicator of boroxine formation is the disappearance or significant reduction of the broad O-H stretching band of the boronic acid and the appearance of new bands associated with the B-O-B linkages of the boroxine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the identity of the compound and distinguishing it from isomers. The expected exact mass can be calculated from its molecular formula, C₈H₉BO₄. Commercial suppliers of the isomer, (5-formyl-2-methoxyphenyl)boronic acid, report a molecular weight of 179.97 g/mol . matrix-fine-chemicals.comnih.gov

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful method for identifying and characterizing reaction intermediates in processes involving this compound. For example, in a Rieche formylation reaction of 2-methoxyphenylboronic acid, which could be a synthetic precursor or a related reaction, mass spectrometry could be used to detect the formation of transient species. uniroma1.it While specific studies detailing the elucidation of reaction intermediates for this compound are not prevalent, the general methodology is widely applied in the study of boronic acid reactivity. By analyzing the mass spectra of the reaction mixture over time, it is possible to identify the m/z values of intermediates and propose their structures based on fragmentation patterns and known reaction mechanisms.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insights into the conjugation and electronic environment of the chromophores present, namely the substituted benzene (B151609) ring.

The UV-Vis spectrum of a substituted benzaldehyde, such as this compound, is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group of the formyl substituent. The position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring.

The methoxy (-OCH₃) group, being an electron-donating group, and the formyl (-CHO) and boronic acid [-B(OH)₂] groups, being electron-withdrawing groups, collectively influence the electronic structure of the molecule. The interaction of these functional groups with the aromatic π-system affects the energy of the molecular orbitals involved in electronic transitions.

In a typical benzaldehyde, two absorption bands corresponding to π → π* transitions are observed, along with a weaker band at longer wavelengths due to the n → π* transition of the carbonyl group. nist.gov The presence of the methoxy and boronic acid groups on the ring in this compound would be expected to cause a bathochromic (red) shift of the π → π* bands compared to unsubstituted benzaldehyde.

Studies on other 2-formylphenylboronic acids, such as 5-trifluoromethyl-2-formylphenylboronic acid, have shown that the UV spectrum can be sensitive to the solvent and pH. mdpi.com In alkaline conditions, the boronic acid group exists as the anionic boronate [-B(OH)₃]⁻, which alters the electronic properties of the ring and leads to changes in the UV spectrum. mdpi.com This change in absorption upon alteration of pH is a key characteristic of phenylboronic acids.

Furthermore, 2-formylphenylboronic acids can exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole. mdpi.com This cyclization significantly alters the chromophoric system, leading to distinct changes in the UV-Vis absorption spectrum. The position of this equilibrium can be influenced by the solvent environment. mdpi.com

Table 1: Expected UV-Vis Absorption Characteristics for this compound based on related compounds

| Transition Type | Expected Wavelength (λmax) Range (nm) | Chromophore |

| π → π | 250 - 280 | Substituted Benzene Ring |

| π → π | 290 - 330 | Substituted Benzene Ring |

| n → π* | 330 - 370 | Formyl Group (C=O) |

Note: The values in this table are estimations based on the analysis of related substituted phenylboronic acids and benzaldehydes and are not experimentally determined values for this compound.

UV-Vis spectroscopy is a powerful tool for monitoring reaction progress and conducting kinetic studies, provided there is a discernible change in the UV-Vis spectrum as the reaction proceeds. The significant absorbance of the aromatic system in this compound and its potential reaction products makes this technique applicable.

For instance, reactions involving the boronic acid group, such as its complexation with diols or fluoride (B91410) ions, lead to changes in the coordination and electronic environment of the boron atom, which in turn affects the UV-Vis spectrum. researchgate.netejournal.by The formation of a boronate ester or a trifluoroborate complex alters the electron-withdrawing nature of the substituent, causing a shift in the absorption bands that can be monitored over time to determine reaction rates. A study on various formyl- and methoxy-phenylboronic acids demonstrated their use in the spectrofluorimetric determination of fluoride, a process that relies on the interaction between the boronic acid and the analyte, which could similarly be monitored by UV-Vis absorbance changes. researchgate.netejournal.by

Similarly, reactions involving the formyl group, such as its reduction to an alcohol or its conversion to an imine, would result in the disappearance of the n → π* transition of the carbonyl group and a shift in the π → π* bands of the aromatic ring. This spectral change can be used to track the consumption of the starting material and the formation of the product. The progress of reactions where an aldehyde is a reactant can be monitored by observing the change in absorbance at a wavelength where the product and reactant have significantly different absorption characteristics. researchgate.net

While specific kinetic studies employing this compound are not documented, the principles of using UV-Vis spectroscopy for reaction monitoring are well-established. For example, in the synthesis of benzylboronates, UV-Vis analysis has been used to select the appropriate irradiation wavelength for photochemical reactions by observing shifts in the absorption spectra of the reactants. chemrxiv.org This highlights the utility of UV-Vis spectroscopy in understanding and optimizing reaction conditions.

Q & A

Q. How can non-specific interactions be minimized when using this boronic acid in glycoprotein capture assays?

- Methodological Answer :

- Surface engineering : Immobilize on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions.

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interference.

- Elution conditions : Apply competitive eluents (e.g., sorbitol) to preserve glycoprotein integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.